molecular formula C12H14N2O2 B1301115 Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 81438-51-9

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1301115
CAS No.: 81438-51-9
M. Wt: 218.25 g/mol
InChI Key: WSVDYQIPNOBWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 81438-51-9) is a bicyclic heteroaromatic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is a white to off-white solid with a melting point of 173–175°C . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 9.08 (s, 1H, pyridine-H), 7.55 (d, J = 9.1 Hz, 1H), 7.36 (dd, J = 9.1, 1.6 Hz, 1H), 2.57 (s, 3H, CH₃), 2.35 (s, 3H, CH₃) .
  • MS-ESI (m/z): 191 [M + H]⁺ .

Synthesis: The compound is synthesized via hydrolysis of this compound (7) in LiOH–EtOH, followed by condensation with cinnamamide derivatives using BOP-Cl and NEt₃ . It serves as a precursor for antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb) .

Applications: It exhibits antitubercular activity (MIC: 0.5–2 µg/mL against Mtb) and is non-toxic to VERO cells at therapeutic concentrations . Derivatives of this scaffold are also explored in oncology (e.g., STAT3 phosphorylation inhibitors in breast cancer) .

Properties

IUPAC Name

ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-6-5-8(2)7-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVDYQIPNOBWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371346
Record name ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-51-9
Record name Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction

  • Condensation Reaction: 2-amino-5-methylpyridine (or other substituted 2-aminopyridines) reacts with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux or microwave-assisted conditions to yield the this compound.

Detailed Preparation Methods

Conventional Heating Method

  • Reagents: 2-amino-5-methylpyridine and ethyl 2-chloroacetoacetate
  • Solvent: Ethanol
  • Conditions: Reflux overnight (typically 12-24 hours)
  • Workup: After completion, the reaction mixture is cooled, poured into cold water to precipitate the product, which is then filtered and dried.
  • Yields: Moderate to good yields (50-70%) reported in literature, though some variability exists depending on substituents and conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been demonstrated to significantly accelerate the synthesis of imidazo[1,2-a]pyridine carboxylates, including the 2,6-dimethyl derivative.

  • Reagents: Same as conventional method
  • Solvent: Ethanol
  • Conditions: Microwave heating at 120 °C for 20-30 minutes
  • Advantages:
    • Drastically reduced reaction time (from hours to minutes)
    • Often higher purity and yields (up to 75% or more)
    • Some products precipitate directly from the reaction mixture upon cooling, simplifying purification
  • Workup: Cooling, precipitation in cold water, filtration, and drying; chromatography may be required for some derivatives.

Hydrolysis and Further Functionalization

The ester group in the product can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can be further derivatized.

  • Hydrolysis Conditions: Treatment with aqueous sodium hydroxide in ethanol at 80 °C for 2 hours
  • Acidification: After hydrolysis, acidification with hydrochloric acid to pH ~5 precipitates the acid product.
  • Yield: High yields (~85%) of the carboxylic acid derivative.

Coupling Reactions for Derivative Synthesis

The carboxylic acid intermediate can be coupled with amines or other nucleophiles using carbodiimide coupling agents (e.g., EDCI) and additives like HOBt to form amide derivatives.

  • Typical Conditions: Reaction in anhydrous dichloromethane at 0 °C to room temperature for 22 hours
  • Reagents: EDCI, HOBt, amine nucleophile, triethylamine as base
  • Outcome: Formation of amide derivatives with potential biological activity.

Comparative Data Table of Preparation Methods

Method Reagents Conditions Reaction Time Yield (%) Notes
Conventional Reflux 2-amino-5-methylpyridine + ethyl 2-chloroacetoacetate Ethanol, reflux overnight 12-24 hours 50-70 Moderate yield, longer reaction time
Microwave-Assisted Synthesis Same as above Ethanol, microwave 120 °C 20-30 minutes 70-75+ Faster, higher purity, sometimes direct precipitation
Hydrolysis Ester product + NaOH EtOH, 80 °C 2 hours ~85 Converts ester to acid, high yield
Amide Coupling Acid + amine + EDCI + HOBt DCM, 0 °C to RT ~22 hours Variable For derivative synthesis

Research Findings and Notes

  • The microwave-assisted method is superior in terms of speed and often yield, making it suitable for rapid synthesis and library generation of imidazo[1,2-a]pyridine derivatives.
  • The condensation reaction mechanism involves nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the fused imidazo ring.
  • The position and nature of substituents on the aminopyridine influence the reaction rate and yield; 2,6-dimethyl substitution is well-tolerated.
  • Purification is generally straightforward, with many products precipitating upon aqueous workup, though chromatography may be necessary for some derivatives.
  • The ester functionality at the 3-position provides a versatile handle for further chemical modifications, including hydrolysis to acids and amide bond formation.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis : Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.

Material Science : The compound is utilized in the development of new materials with tailored electronic or optical properties. Its ability to form stable structures makes it a candidate for applications in organic electronics and photonics.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Minimum Inhibitory Concentration Studies :
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives:

CompoundMIC (μg/mL)Target Pathogen
This compound≤ 1Mtb strains
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide12.5Mtb H37Rv strain

These results indicate that this compound exhibits potent activity against multidrug-resistant strains of Mtb .

Anticancer Activity

The compound has also shown promise in cancer research. Its derivatives have been evaluated for cytotoxic effects on various cancer cell lines.

Mechanisms of Action :

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways that promote tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the imidazopyridine ring significantly influence both pharmacological profiles and potency against specific targets.

Notable SAR Findings

Research indicates that certain substitutions enhance activity against Mtb and cancer cells while improving pharmacokinetic properties:

  • Compounds with additional functional groups at specific positions on the imidazopyridine ring have shown increased potency.
  • The introduction of cyclic aliphatic rings has been linked to improved stability and reduced toxicity .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

  • Study on Antituberculosis Activity : A series of compounds based on this scaffold were tested against both replicating and non-replicating Mtb strains. Compounds exhibited potent activity with MIC values as low as 0.003 μM .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives had minimal cytotoxic effects on normal cell lines while effectively inhibiting cancer cell growth .

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carboxylates exhibit diverse biological activities depending on substituent positions and scaffold modifications. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent Positions CAS Number Molecular Weight Melting Point (°C) Key Biological Activity Toxicity (VERO cells)
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,6-dimethyl 81438-51-9 218.25 173–175 Antimycobacterial, Antitubercular Non-toxic up to 20 µg/mL
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2,7-dimethyl 81448-48-8 218.25 59–61 Antitubercular Non-toxic up to 20 µg/mL
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate 3,6-dimethyl 1400766-07-5 218.25 Not reported Not reported Not tested
Benzyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate 2,6-dimethyl (pyrimidine scaffold) N/A 279.30 Not reported Antitubercular (MIC: 1–4 µg/mL) Non-toxic

Key Findings :

Substituent Position Effects :

  • The 2,6-dimethyl derivative demonstrates superior antimycobacterial activity compared to the 2,7-dimethyl analog, likely due to enhanced steric and electronic interactions with bacterial targets .
  • The 2,7-dimethyl isomer exhibits a significantly lower melting point (59–61°C vs. 173–175°C), suggesting differences in crystallinity and solubility .

Scaffold Switching :

  • Replacement of the pyridine ring with a pyrimidine (e.g., benzyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate) retains antitubercular activity (MIC: 1–4 µg/mL) but alters metabolic stability .

Synthetic Accessibility :

  • The 2,6-dimethyl derivative is synthesized in two steps (hydrolysis + condensation) with an overall yield of 59–75% , whereas the 2,7-dimethyl analog requires a single-step condensation with yields of 46–75% .

Biological Selectivity :

  • Derivatives like N-(3-chlorophenyl)-3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)pyrazoline show specificity for STAT3 inhibition in cancer cells (IC₅₀: <1 µM) , highlighting the scaffold’s versatility beyond infectious diseases.

Biological Activity

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of antimicrobial and anticancer activities.

Overview of this compound

This compound is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. It has been synthesized and evaluated for various biological activities, including its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis (Mtb). Studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant strains of Mtb.

Minimum Inhibitory Concentration (MIC) Studies

Research has shown that the MIC values for various derivatives can be quite low. For example:

CompoundMIC (μg/mL)Target Pathogen
This compound≤ 1Mtb strains
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide12.5Mtb H37Rv strain

These results indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Its derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways that promote tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the imidazopyridine ring can significantly influence both its pharmacological profile and potency against specific targets.

Notable SAR Findings

Research indicates that certain substitutions enhance activity against Mtb and cancer cells while also improving pharmacokinetic properties. For instance:

  • Compounds with additional functional groups at specific positions on the imidazopyridine ring have shown increased potency.
  • The introduction of cyclic aliphatic rings has been linked to improved stability and reduced toxicity .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Study on Antituberculosis Activity : A series of compounds based on this scaffold were tested against both replicating and non-replicating Mtb strains. Compounds exhibited potent activity with MIC values as low as 0.003 μM .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives had minimal cytotoxic effects on normal cell lines while effectively inhibiting cancer cell growth .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate?

The compound is synthesized via hydrolysis of its ester precursor (e.g., using LiOH in ethanol) followed by condensation with target moieties (e.g., cinnamamide derivatives) using coupling agents like BOP-Cl and triethylamine . Alternative routes include Friedel-Crafts acylation at the C-3 position, employing Lewis acids (e.g., AlCl₃) to achieve regioselective acetylation while avoiding heterogeneous mixtures through controlled reaction conditions (e.g., parallel synthesis setups) .

Q. How is the compound characterized using spectroscopic methods?

Structural elucidation involves:

  • 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methyl groups at C-2 and C-6, ester carbonyl at δ ~165 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.03034 for derivatives) and fragmentation patterns .
  • IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What techniques ensure purity assessment during synthesis?

  • HPLC : Quantify purity using reverse-phase columns and UV detection (e.g., C18 column, λ = 254 nm).
  • NMR : Detect residual solvents or byproducts via integration of diagnostic peaks .
  • Melting Point Analysis : Compare experimental values (e.g., 215–217°C for analogs) with literature .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Scaffold Modification : Introduce substituents (e.g., benzyl esters, pyrazoline rings) to probe electronic and steric effects .
  • Biological Testing : Evaluate antitumor or antimycobacterial activity in cell-based assays (e.g., IC₅₀ determination in breast cancer cell lines) .
  • Crystallography/DFT : Corrogate experimental data with computational models to predict binding modes .

Q. What strategies mitigate side reactions during synthesis?

  • Catalytic Optimization : Use stoichiometric Lewis acids (e.g., CBr₄) to minimize polyacylation .
  • Solvent Control : Polar aprotic solvents (e.g., CH₃CN) enhance regioselectivity in condensation reactions .
  • Temperature Gradients : Reflux conditions (e.g., ethanol, 80°C) improve chalcone cyclization efficiency .

Q. How are hybrid molecules designed to enhance bioactivity?

  • Conjugation Strategies : Link the core scaffold to bioactive moieties (e.g., cinnamamide for antimycobacterial activity) via amide or ester bonds .
  • PROTAC Design : Couple derivatives to E3 ligase ligands (e.g., VHL or CRBN recruiters) using spacer molecules to enable targeted protein degradation .

Q. How to resolve contradictory bioactivity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds.
  • Structural Validation : Confirm derivative identity via HRMS and NMR to rule out impurities .
  • Dose-Response Curves : Test across a wider concentration range to identify off-target effects .

Q. What mechanistic insights exist for its catalytic reactions?

  • Friedel-Crafts Acylation : Lewis acids activate carbonyl groups, enabling electrophilic substitution at C-3 .
  • Chalcone Cyclization : Base-mediated (e.g., NaOH) aldol condensation forms pyrazoline rings, with hydrazine acting as a nucleophile .

Q. How are computational methods applied to study its properties?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for crystallographic studies .
  • Molecular Docking : Simulate binding to targets like STAT3 or PI3Kα to guide SAR .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate gram-scale batches .
  • Yield Optimization : Adjust stoichiometry (e.g., 2 equiv. hydrazine for pyrazoline formation) and monitor reaction progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.